molecular formula C18H18O2 B12640840 4-Phenyl-2,5,6,7-tetrahydro-1-benzoxonin-9-ol

4-Phenyl-2,5,6,7-tetrahydro-1-benzoxonin-9-ol

Cat. No.: B12640840
M. Wt: 266.3 g/mol
InChI Key: FAUVJLYQCZLIEU-UHFFFAOYSA-N
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Description

4-Phenyl-2,5,6,7-tetrahydro-1-benzoxonin-9-ol is a heterocyclic compound that features a benzoxonin ring fused with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2,5,6,7-tetrahydro-1-benzoxonin-9-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylacetylene with cyclohexanone in the presence of a base such as butyl lithium, followed by cyclization to form the benzoxonin ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2,5,6,7-tetrahydro-1-benzoxonin-9-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or alkane.

Scientific Research Applications

4-Phenyl-2,5,6,7-tetrahydro-1-benzoxonin-9-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Phenyl-2,5,6,7-tetrahydro-1-benzoxonin-9-ol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-2,5,6,7-tetrahydro-1-benzoxonin-9-ol is unique due to its specific ring structure and the presence of a phenyl group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

4-phenyl-2,5,6,7-tetrahydro-1-benzoxonin-9-ol

InChI

InChI=1S/C18H18O2/c19-17-9-10-18-16(13-17)8-4-7-15(11-12-20-18)14-5-2-1-3-6-14/h1-3,5-6,9-11,13,19H,4,7-8,12H2

InChI Key

FAUVJLYQCZLIEU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CCOC2=C(C1)C=C(C=C2)O)C3=CC=CC=C3

Origin of Product

United States

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